2-(2,2-dichlorocyclopropyl)acetaldehyde
Description
Properties
CAS No. |
58710-80-8 |
|---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
153 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phase Transfer Catalysis (PTC)
Phase transfer catalysis has emerged as a robust method for dichlorocyclopropanation, particularly for substrates with electron-rich alkenes. As demonstrated in recent studies, the reaction of 2-isopropylsiloxydienes with chloroform under PTC conditions (e.g., CHCl₃/NaOH, Et₃NCH₂PhCl) yields gem-dichlorocyclopropanes with regioselectivity exceeding 90%. For instance, aryl-substituted siloxydienes undergo cyclopropanation at room temperature, producing derivatives such as 1,1-dichloro-2-(4-methoxyphenyl)cyclopropane in 70–91% yields. This method’s mild conditions and scalability make it suitable for preparing dichlorocyclopropane precursors that can later be functionalized into acetaldehydes.
Dichlorocarbene Addition via Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction, which employs trimethylsulfonium iodide and a superbase (e.g., NaH), generates dichlorocarbene intermediates capable of cyclopropanating α,β-unsaturated aldehydes. For example, aryl formaldehyde derivatives react with in situ-generated dichlorocarbene to form dichlorocyclopropane-epoxide hybrids, which are subsequently ring-opened with concentrated HCl to yield chlorinated alcohols. Oxidation of these intermediates (e.g., using CrO₃ or Dess-Martin periodinane) furnishes the desired aldehyde functionality. While this method has been primarily applied to aryl-substituted substrates, its extension to aliphatic systems could facilitate the synthesis of 2-(2,2-dichlorocyclopropyl)acetaldehyde.
Functionalization of Dichlorocyclopropane Intermediates
Nucleophilic Substitution for Aldehyde Precursors
Substituted gem-dichlorocyclopropanes undergo nucleophilic substitution at the cyclopropane ring’s electrophilic carbon. For example, 2-bromo-2-phenyl-gem-dichlorocyclopropane reacts with phenols in DMSO/NaOH to form aryloxy derivatives. By substituting phenols with hydroxymethylating agents (e.g., ethylene glycol), this approach could generate hydroxymethyl-dichlorocyclopropane intermediates. Subsequent oxidation of the hydroxyl group to an aldehyde (e.g., using pyridinium chlorochromate) would yield the target compound.
Oxidation of Chlorinated Alcohols
A two-step protocol involving ring-opening of dichlorocyclopropane-epoxides followed by oxidation has shown promise. In one study, dichlorocyclopropane-epoxides derived from benzaldehyde were treated with HCl to produce 2-chloro-2-arylethanols, which were oxidized to aldehydes using activated MnO₂. Adapting this method to aliphatic epoxides (e.g., cyclopropanecarboxaldehyde-derived epoxides) could enable direct access to this compound.
Stepwise Synthesis Approaches
Dichlorocarbene Addition to Allyl Derivatives
Dichlorocarbene, generated from chloroform and a strong base, adds to allyl acetaldehyde derivatives to form gem-dichlorocyclopropanes. For instance, allyl acetaldehyde undergoes cyclopropanation at −10°C in the presence of NaOH and tetrabutylammonium bromide, yielding this compound in moderate yields. However, the instability of allyl aldehydes under basic conditions limits this method’s efficiency.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Phase Transfer Catalysis | Siloxydienes | CHCl₃, NaOH, Et₃NCH₂PhCl | 70–91 | Requires electron-rich alkenes |
| Corey-Chaykovsky Reaction | Aryl aldehydes | Trimethylsulfonium iodide, HCl | 60–75 | Limited to aryl substrates |
| Enzymatic Oxidation | Chloroenones | EREDs, ADHs, 2-PrOH | >99 | Requires chiral precursors |
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(2,2-dichlorocyclopropyl)acetic acid, while reduction can produce 2-(2,2-dichlorocyclopropyl)ethanol.
Scientific Research Applications
2-(2,2-dichlorocyclopropyl)acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the reactivity and stability of cyclopropyl-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of solvents, inhibitors, and additives for fuels, oils, and polymers.
Mechanism of Action
The mechanism of action of 2-(2,2-dichlorocyclopropyl)acetaldehyde involves its reactivity due to the strained cyclopropyl ring and the presence of reactive chlorine atoms. These structural features make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Cyclopropylacetaldehyde
(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.23 g/mol
- Key Differences: Contains a dimethylcyclohexylidene group instead of a dichlorocyclopropyl ring. Functions as a pheromone in beetles (e.g., Anthonomus grandis) due to its volatile aldehyde group .
Methyl 2-Chloro-2-cyclopropylideneacetate
Ciprofibrate
- Molecular Formula : C₁₃H₁₄Cl₂O₃
- Molecular Weight : 289.15 g/mol
- CAS Number : 52214-84-3
- Key Differences: Contains a dichlorocyclopropylphenoxy group linked to a propionic acid moiety. Acts as a peroxisome proliferator-activated receptor (PPAR) α agonist, used to treat hyperlipidemia . Demonstrates hepatotoxicity in long-term rodent studies, linked to peroxisome proliferation and oxidative stress .
Comparative Data Table
Research Findings and Functional Insights
- Electrophilicity and Reactivity: The dichlorocyclopropyl group in this compound enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions. This contrasts with non-halogenated analogs like 2-cyclopropylacetaldehyde, which exhibit milder reactivity .
- Toxicity Profile: Compounds with dichlorocyclopropyl motifs (e.g., ciprofibrate) are associated with peroxisome proliferation in rodent livers, leading to oxidative stress and carcinogenicity .
- Biological Applications: The dichlorocyclopropyl group is critical in pharmaceuticals (e.g., ciprofibrate) for modulating lipid metabolism, whereas non-halogenated analogs like DMCHA serve ecological roles as pheromones .
Q & A
Q. What are the key synthetic routes for 2-(2,2-dichlorocyclopropyl)acetaldehyde, and how do reaction conditions influence stereochemical outcomes?
The synthesis of cyclopropane-containing compounds like this compound often involves cyclopropanation via dichlorocarbene addition to alkenes or aldehydes. For example, dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) reacts with styrene derivatives to form the cyclopropyl core . Stereochemical control is critical; reaction temperature, solvent polarity, and base strength significantly affect the cis/trans ratio of substituents on the cyclopropane ring. Analytical techniques like NMR and X-ray crystallography are essential for confirming stereochemistry .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should include accelerated degradation experiments:
- pH-dependent hydrolysis : Test aqueous solutions at pH 3–10, monitoring aldehyde decomposition via HPLC or UV-Vis spectroscopy.
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. Cyclopropane rings are generally stable but may undergo ring-opening under extreme acidic/basic conditions or high heat. Data from related compounds (e.g., 2,2-dichlorocyclopropyl phenyl sulfide) suggest decomposition above 100°C .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
- NMR : H and C NMR can identify the cyclopropyl group (characteristic δ 1.5–2.5 ppm for protons) and aldehyde proton (δ 9.5–10.5 ppm).
- IR : A strong C=O stretch (~1720 cm) confirms the aldehyde moiety.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClO, MW 153.01) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the cyclopropanation step in synthesizing this compound?
RSM is a statistical approach to optimize reaction parameters. For cyclopropanation:
- Factors : Reaction time, solvent ratio (e.g., chloroform/acetone), and temperature.
- Response variable : Yield or purity. A central composite design (CCD) model predicted a 44% yield for a related cyclopropane derivative under optimized conditions (17.44 hours, specific solvent ratios) .
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction time | 17.44 h | Significant |
| Solvent ratio | 5.78 | Significant |
Q. How do researchers resolve contradictions in biological activity data for cyclopropane-containing analogs like this compound?
Discrepancies in bioactivity often arise from:
- Impurity profiles : Trace byproducts (e.g., ring-opened derivatives) may skew results. Use LC-MS to verify compound purity.
- Structural analogs : Compare with compounds like 2-[4-(2,2-dichlorocyclopropyl)phenoxy]isobutyric acid (Ciprofibrate), where the cyclopropyl group enhances lipid-lowering activity via PPAR-α modulation .
Q. What strategies mitigate the electrophilic reactivity of the aldehyde group during derivatization of this compound?
- Protecting groups : Use acetal or imine formation to stabilize the aldehyde during reactions.
- Low-temperature synthesis : Perform reactions at 0–5°C to reduce unwanted oxidation or polymerization.
- In situ derivatization : Directly convert the aldehyde to a stable intermediate (e.g., hydrazones) for further functionalization .
Q. How does the electronic nature of the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?
The cyclopropane’s ring strain and electron-withdrawing Cl substituents increase electrophilicity at the aldehyde carbon. This enhances reactivity toward nucleophiles (e.g., Grignard reagents or amines) but may also promote side reactions. Computational studies (e.g., DFT) can predict charge distribution and guide reaction design .
Methodological Challenges
Q. What analytical workflows are recommended for detecting degradation products of this compound in long-term stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (HO).
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- Comparative NMR : Track changes in cyclopropane proton signals, which may indicate ring-opening .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC values.
- Control experiments : Include structurally similar analogs (e.g., ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate) to assess SAR .
- Mechanistic studies : Use fluorescence polarization or SPR to measure binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
